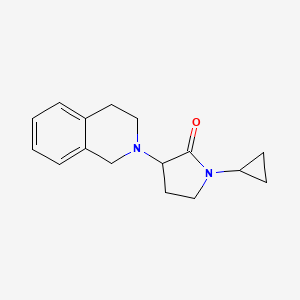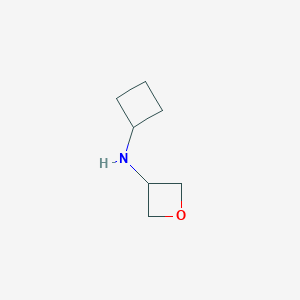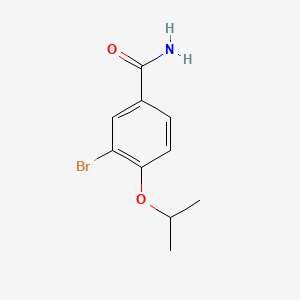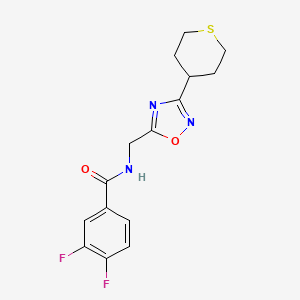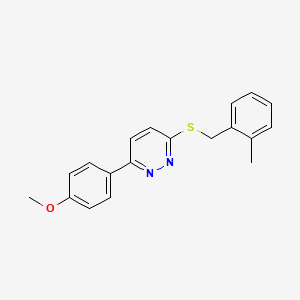
3-(4-Methoxyphenyl)-6-((2-methylbenzyl)thio)pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(4-Methoxyphenyl)-6-((2-methylbenzyl)thio)pyridazine” is an organic molecule that contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms. It also has a methoxyphenyl group attached at the 3-position and a 2-methylbenzylthio group attached at the 6-position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridazine ring, which is aromatic and thus contributes to the stability of the molecule. The methoxyphenyl and 2-methylbenzylthio groups are likely to influence the physical and chemical properties of the molecule, including its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic pyridazine ring and the methoxy group could impact its solubility, while the sulfur atom could influence its reactivity .科学的研究の応用
Interaction with Central Nervous System Receptors
Synthesis and Activity on Central Nervous System : A study by Barlin et al. (1994) reports the synthesis of various compounds including 6-(alkylthio and chloro)-3-(methoxy, unsubstituted, and benzamidomethyl)-2-arylimidazo[1,2-b]pyridazines. These compounds were tested for their ability to displace [3H]diazepam from rat brain membranes, suggesting potential CNS activity (Barlin, Davies, Davis, & Harrison, 1994).
Central Nervous System Activities of Imidazo[1,2-b]pyridazines : Another research by Barlin et al. (1992) synthesized and examined 2-benzyl-3-methoxy-6-(variously substituted)imidazo[1,2-b]pyridazines for activity in the central nervous system. The study found that certain compounds bound strongly to rat brain membrane (Barlin, Davies, Ireland, & Zhang, 1992).
Potential Pharmaceutical Applications
Interaction with Benzodiazepine Receptors : Research conducted in 1997 by Barlin et al. examined 2-Aryl-3-methoxy-6-(pyridinylmethylthio and pyridinylmethylamino)imidazo[1,2-b]pyridazines as ligands for benzodiazepine receptors. These compounds showed effectiveness in displacing [3H]diazepam from central benzodiazepine receptors present in rat brain membranes, indicating potential pharmaceutical applications (Barlin, Davies, Ireland, & Ngu-Schwemlein, 1997).
Synthesis and Characterization for Cytotoxicity : A study by Hassan et al. (2014) involved the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their derivatives. These compounds were screened for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, suggesting potential applications in cancer research (Hassan, Hafez, & Osman, 2014).
Herbicidal and Antimicrobial Activities
Synthesis and Herbicidal Activities : Xu et al. (2012) synthesized novel 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives and evaluated their herbicidal activities. Some compounds exhibited significant herbicidal properties, highlighting potential agricultural applications (Xu, Zhu, Zou, Liu, Wang, Hu, & Yang, 2012).
Antibacterial Activity of Pyrimidine and Fused Pyrimidine Derivatives : Mahmoud et al. (2011) synthesized 4-Amino-2-(benzylthio)-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile and its derivatives, investigating their anti-avian influenza virus activity. Although no significant antiviral activity was found, this research provides insights into potential antimicrobial applications (Mahmoud, El-ziaty, Ismail, & Shiba, 2011).
作用機序
特性
IUPAC Name |
3-(4-methoxyphenyl)-6-[(2-methylphenyl)methylsulfanyl]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c1-14-5-3-4-6-16(14)13-23-19-12-11-18(20-21-19)15-7-9-17(22-2)10-8-15/h3-12H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKXLNHNRUFCJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C(C=C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)-6-((2-methylbenzyl)thio)pyridazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-fluorophenyl)-2-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2984587.png)
![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(4-chlorophenyl)ethyl]benzamide](/img/no-structure.png)
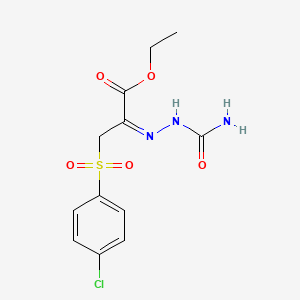

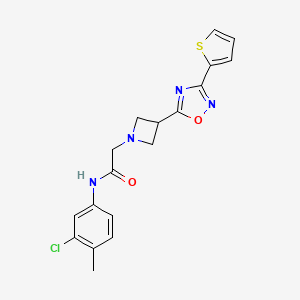
![4-(tert-butyl)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2984595.png)
![2-(Difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2984597.png)
![4-[(4-Bromopyrazol-1-yl)methyl]-5-propan-2-yl-1,3-oxazole](/img/structure/B2984599.png)
